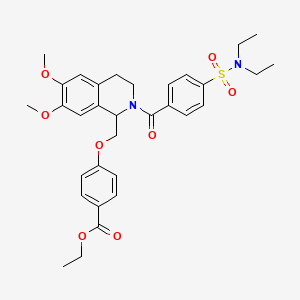
4-((2-(4-(N,N-二乙基磺酰胺基)苯甲酰)-6,7-二甲氧基-1,2,3,4-四氢异喹啉-1-基)甲氧基)苯甲酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-((2-(4-(N,N-diethylsulfamoyl)benzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a useful research compound. Its molecular formula is C32H38N2O8S and its molecular weight is 610.72. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-((2-(4-(N,N-diethylsulfamoyl)benzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-((2-(4-(N,N-diethylsulfamoyl)benzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to ethyl 4-((2-(4-(N,N-diethylsulfamoyl)benzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate. The presence of the tetrahydroisoquinoline moiety is crucial for biological activity. Research indicates that such compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of tetrahydroisoquinoline were shown to exhibit significant cytotoxicity against human cancer cell lines. The compound's structure allows it to interact with cellular targets involved in cancer progression, leading to enhanced therapeutic efficacy .
2. Drug Development
The compound's unique chemical structure makes it a candidate for further drug development. Its sulfamoyl group enhances solubility and bioavailability, essential factors for effective drug formulation. Moreover, the benzoate moiety contributes to its stability and potential as a prodrug.
Research Findings:
A patent application has documented the synthesis and pharmacological evaluation of similar compounds, demonstrating their effectiveness as TPO receptor agonists. These compounds can enhance platelet production and are potentially useful in treating thrombocytopenia . This highlights the versatility of ethyl 4-((2-(4-(N,N-diethylsulfamoyl)benzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate in therapeutic applications beyond oncology.
Chemical Properties and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of ethyl 4-((2-(4-(N,N-diethylsulfamoyl)benzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is crucial for optimizing its medicinal properties.
| Structural Feature | Impact on Activity |
|---|---|
| Tetrahydroisoquinoline Core | Essential for anticancer activity; interacts with DNA |
| Sulfamoyl Group | Enhances solubility and bioavailability |
| Benzoate Moiety | Increases stability and may act as a prodrug |
生物活性
Ethyl 4-((2-(4-(N,N-diethylsulfamoyl)benzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound combines structural elements that are known for their pharmacological properties, particularly in the context of cancer treatment and neuropharmacology.
Chemical Structure
The compound can be broken down into its key components:
- Ethyl Benzoate : A common ester that may exhibit various biological activities.
- Tetrahydroisoquinoline Derivative : Known for its neuroactive properties.
- Sulfamoyl Group : Often associated with antibacterial and antitumor activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas based on existing research:
1. Antitumor Activity
Research indicates that compounds containing tetrahydroisoquinoline structures often display significant antitumor activity. For instance, studies on similar compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis (formation of new blood vessels that supply tumors).
A study highlighted the structure-activity relationship (SAR) of tetrahydroisoquinoline derivatives, showing that modifications can enhance their potency against various cancer cell lines .
2. Neuropharmacological Effects
Tetrahydroisoquinolines are also noted for their effects on the central nervous system. Compounds in this class have been investigated for:
- Neuroprotective effects against neurodegenerative diseases.
- Modulation of neurotransmitter systems (e.g., dopamine and serotonin pathways).
Research has shown that specific modifications to the isoquinoline structure can lead to enhanced neuroactivity, making it a promising area for drug development .
3. Antimicrobial Properties
The presence of the sulfamoyl group suggests potential antimicrobial activity. Sulfamoyl compounds are widely recognized for their antibacterial properties. Studies have indicated that similar compounds can effectively inhibit bacterial growth by interfering with folate synthesis pathways .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Tetrahydroisoquinoline Derivatives :
- Neuroprotective Effects :
- Antimicrobial Activity Investigation :
Data Tables
属性
IUPAC Name |
ethyl 4-[[2-[4-(diethylsulfamoyl)benzoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N2O8S/c1-6-33(7-2)43(37,38)26-15-11-22(12-16-26)31(35)34-18-17-24-19-29(39-4)30(40-5)20-27(24)28(34)21-42-25-13-9-23(10-14-25)32(36)41-8-3/h9-16,19-20,28H,6-8,17-18,21H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKZGTSNXBIEDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OCC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













